molecular formula C7H3F5 B1417988 1-(Difluoromethyl)-2,4,5-trifluorobenzene CAS No. 886510-29-8

1-(Difluoromethyl)-2,4,5-trifluorobenzene

Cat. No.: B1417988
CAS No.: 886510-29-8
M. Wt: 182.09 g/mol
InChI Key: QCDSGWYQEVHVOG-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-2,4,5-trifluorobenzene is an organic compound characterized by the presence of both difluoromethyl and trifluorobenzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-2,4,5-trifluorobenzene typically involves the introduction of difluoromethyl groups onto a trifluorobenzene ring. One common method is the difluoromethylation of aromatic compounds using difluorocarbene reagents. This process can be catalyzed by transition metals such as palladium or copper, which facilitate the formation of the difluoromethyl group on the aromatic ring .

Industrial Production Methods: Industrial production of this compound often employs large-scale difluoromethylation reactions. These reactions are optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-2,4,5-trifluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted difluoromethyl-trifluorobenzenes.

    Oxidation Products: Difluoromethyl alcohols.

    Reduction Products: Difluoromethyl anions.

Scientific Research Applications

1-(Difluoromethyl)-2,4,5-trifluorobenzene has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-2,4,5-trifluorobenzene involves its interaction with various molecular targets. The difluoromethyl group can form strong hydrogen bonds, influencing the compound’s binding affinity to biological targets. Additionally, the trifluorobenzene ring can interact with hydrophobic pockets in proteins, enhancing the compound’s stability and efficacy .

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)-2,4,5-trifluorobenzene
  • 1-(Difluoromethyl)-3,4,5-trifluorobenzene
  • 1-(Difluoromethyl)-2,3,4-trifluorobenzene

Uniqueness: 1-(Difluoromethyl)-2,4,5-trifluorobenzene is unique due to the specific positioning of the difluoromethyl group, which imparts distinct chemical and physical properties. This positioning can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(difluoromethyl)-2,4,5-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDSGWYQEVHVOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660044
Record name 1-(Difluoromethyl)-2,4,5-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886510-29-8
Record name 1-(Difluoromethyl)-2,4,5-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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